1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-12(13)9-3-5-10(6-4-9)14-7-11-8-15-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBINQSTVVUJXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291050 | |
| Record name | 1-propanone, 1-[4-(oxiranylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36467-33-1 | |
| Record name | NSC72757 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-propanone, 1-[4-(oxiranylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents and drug delivery systems.
Mechanism of Action
The mechanism of action of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity is exploited in various applications, including drug development and biochemical research.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The oxiran group is more reactive than benzyloxy or silyl ethers, undergoing ring-opening with nucleophiles (e.g., amines, thiols) .
- Stability : Silyl ethers (e.g., t-BDMS) and benzyloxy groups are stable under basic conditions but require specific deprotection methods, whereas epoxides are prone to acid/base-mediated degradation .
Physicochemical Properties
While direct data on the target compound is unavailable, substituent trends suggest:
- Solubility : The polar epoxide group enhances water solubility compared to lipophilic benzyloxy or t-BDMS analogs.
- Melting Points : Bulky substituents (e.g., t-BDMS) increase melting points, whereas epoxides may lower them due to reduced crystallinity.
- Spectroscopic Data :
Analytical Characterization
- UPLC-QTOF-MS: Used for 4-substituted cathinones (LOD: 0.5–1 ng/mL) . For the target compound, fragmentation patterns would likely feature epoxide ring-opening ions (e.g., m/z corresponding to diol derivatives).
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., ACQUITY UPLC BEH C18) effectively separates polar propan-1-one derivatives .
Biological Activity
1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one, a synthetic organic compound, is characterized by its unique structural features, including an epoxide group and a ketone functional group. With the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications.
Chemical Structure and Properties
The compound features:
- Epoxide Group : Contributes to its reactivity.
- Propanone Functional Group : Places it within the ketone family.
Physical Properties :
- Density: 1.134 g/cm³
- Boiling Point: Approximately 350.8 ºC at 760 mmHg
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that compounds containing both epoxide and carbonyl functionalities demonstrate significant antimicrobial properties. The epoxide group may enhance the compound's ability to interact with microbial cell membranes, leading to increased efficacy against bacterial strains.
2. Cytotoxic Effects
Recent investigations into the cytotoxicity of similar compounds have shown promising results against cancer cell lines. For instance, structural analogs have demonstrated the ability to induce apoptosis in various cancer types, including breast and colon cancers . The mechanism often involves DNA fragmentation and modulation of apoptotic gene expression.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Assessment
A study conducted on structurally similar compounds demonstrated significant cytotoxic activity against MCF-7 (human breast cancer) cells. The most active compounds were noted for their ability to induce apoptosis through down-regulation of anti-apoptotic genes (Bcl-2) and up-regulation of pro-apoptotic genes (P53 and Bax). This dual mechanism suggests that this compound may have similar effects due to its structural properties .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies indicate that the compound may effectively bind to enzymes involved in cancer progression, suggesting a potential role as an anticancer agent.
Toxicological Considerations
While the compound shows promise for therapeutic applications, it is also important to consider its toxicity profile. Reports indicate that it is harmful if swallowed or comes into contact with skin, necessitating careful handling in laboratory settings .
Q & A
Q. What are the established synthetic routes for 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one, and how is its structure validated?
- Methodological Answer : The compound is typically synthesized via a two-step process: (i) Williamson ether synthesis : Reaction of 4-hydroxypropiophenone with epichlorohydrin under basic conditions (e.g., K₂CO₃ in acetone) to introduce the oxirane-methoxy group. (ii) Epoxidation : Use of meta-chloroperbenzoic acid (mCPBA) in dichloromethane to ensure complete epoxidation. Structural confirmation employs ¹H/¹³C NMR (e.g., δ ~3.5–4.5 ppm for epoxide protons), FT-IR (C-O-C stretch at ~1250 cm⁻¹, epoxy ring vibrations at ~850 cm⁻¹), and X-ray crystallography (using SHELXL for refinement to resolve bond angles and torsional strain in the oxirane ring) .
Q. Which spectroscopic techniques are critical for characterizing the epoxide functionality in this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR detects deshielded epoxy protons (δ ~3.5–4.5 ppm), while ¹³C NMR identifies epoxy carbons (δ ~45–60 ppm).
- X-ray Diffraction : Resolves spatial arrangement of the oxirane ring and its interaction with the aryl group, validated via SHELX refinement .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.0735 for C₁₂H₁₂O₃).
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during epoxidation?
- Methodological Answer : Key parameters include:
- Catalyst Selection : mCPBA vs. VO(acac)₂/H₂O₂ for regioselectivity.
- Solvent Polarity : Non-polar solvents (e.g., DCM) reduce nucleophilic ring-opening.
- Temperature Control : Low temperatures (0–5°C) suppress epoxy ring hydrolysis.
Monitoring via TLC/HPLC (silica gel, hexane:EtOAc 7:3) and kinetic studies (e.g., Arrhenius plots) are critical to track epoxide stability .
Q. What explains contradictory data on the oxirane ring’s reactivity in protic vs. aprotic solvents?
- Methodological Answer : Discrepancies arise from solvent-mediated ring-opening:
- Protic Solvents (e.g., H₂O/EtOH): Facilitate acid-catalyzed hydrolysis, yielding diols (confirmed via LC-MS).
- Aprotic Solvents (e.g., DMF): Stabilize the epoxy group, enabling nucleophilic additions (e.g., with amines).
DFT Calculations (e.g., Gaussian09) model solvent effects on transition states, while kinetic isotope effects (KIE) differentiate mechanisms .
Q. How does the electron-withdrawing propan-1-one group influence the oxirane ring’s reactivity?
- Methodological Answer : The ketone group increases ring strain via conjugation, enhancing electrophilicity.
- Experimental Validation : Compare reaction rates with non-ketone analogs (e.g., 4-methoxyphenyl epoxides) in SN2 reactions (e.g., with NaN₃).
- Computational Analysis : NBO charges (via NBO 6.0) quantify electron density redistribution, showing enhanced electrophilicity at the oxirane’s β-carbon .
Q. What strategies resolve challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., EtOH/water) to slow crystallization.
- Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality.
- SHELXL Refinement : Resolve disorder in the oxirane ring using restraints (e.g., DFIX for C-O bonds) .
Research Application Questions
Q. What are potential applications of this compound in polymer chemistry?
- Methodological Answer : The epoxy group enables crosslinking in epoxy resins.
- Crosslinking Efficiency : Assess via DSC (glass transition temperature, T_g) and Rheometry (storage modulus, G’).
- Degradation Studies : Use TGA-FTIR to monitor thermal stability and decomposition products .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Methodological Answer :
- Ring-Opening Reactions : React with nucleophiles (e.g., amines, thiols) to generate diols or thioethers.
- Biological Screening : Test derivatives for antimicrobial activity (e.g., MIC assays against S. aureus) .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported NMR chemical shifts for the oxirane ring?
- Methodological Answer : Variations arise from solvent (CDCl₃ vs. DMSO-d₆) and concentration effects.
Q. What experimental approaches validate the regioselectivity of epoxy ring-opening reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
